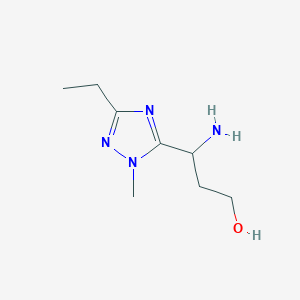![molecular formula C8H13ClF3N B13468216 1-(Trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B13468216.png)
1-(Trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride is a bicyclic organic compound known for its unique structure and properties. This compound is characterized by the presence of a trifluoromethyl group attached to a bicyclic azabicyclo[2.2.2]octane framework, which imparts distinct chemical and physical properties. It is commonly used in various fields of scientific research and industrial applications due to its reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride typically involves the alkylation of 1,4-diazabicyclo[2.2.2]octane (DABCO) with trifluoromethyl-containing reagents. One common method includes the reaction of DABCO with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves large-scale alkylation reactions using continuous flow reactors. The use of such reactors allows for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, purification steps such as recrystallization and distillation are employed to obtain the compound in its pure hydrochloride salt form.
化学反应分析
Types of Reactions
1-(Trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the trifluoromethyl group, which is an electron-withdrawing group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Catalytic Reactions: The compound can act as a catalyst in certain organic reactions, such as the Baylis-Hillman reaction.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Catalytic Reactions: The compound can be used in catalytic amounts in the presence of substrates like aldehydes and unsaturated ketones.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various alkylated derivatives, while oxidation reactions can produce corresponding oxides.
科学研究应用
1-(Trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent and catalyst in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
作用机制
The mechanism by which 1-(Trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride exerts its effects involves its ability to act as a nucleophile and participate in various chemical reactions. The trifluoromethyl group enhances its reactivity by stabilizing transition states and intermediates. Additionally, the bicyclic structure provides rigidity and stability, making it an effective catalyst and reagent in organic synthesis.
相似化合物的比较
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A structurally similar compound without the trifluoromethyl group, commonly used as a base and catalyst in organic synthesis.
Quinuclidine: Another bicyclic amine with similar reactivity but different structural features.
Tropane: A bicyclic compound with a nitrogen atom, used in medicinal chemistry.
Uniqueness
1-(Trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive and versatile compared to its analogs, allowing for a broader range of applications in scientific research and industrial processes.
属性
分子式 |
C8H13ClF3N |
|---|---|
分子量 |
215.64 g/mol |
IUPAC 名称 |
1-(trifluoromethyl)-2-azabicyclo[2.2.2]octane;hydrochloride |
InChI |
InChI=1S/C8H12F3N.ClH/c9-8(10,11)7-3-1-6(2-4-7)5-12-7;/h6,12H,1-5H2;1H |
InChI 键 |
YLAWJRNVBKMWFZ-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(CCC1CN2)C(F)(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


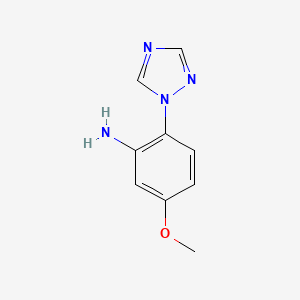


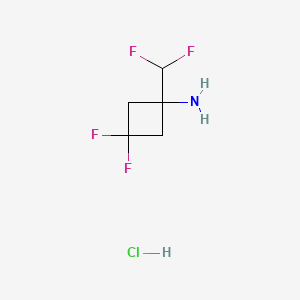
![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazol-2-ol](/img/structure/B13468151.png)
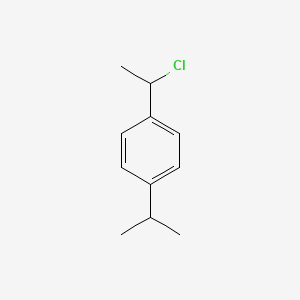
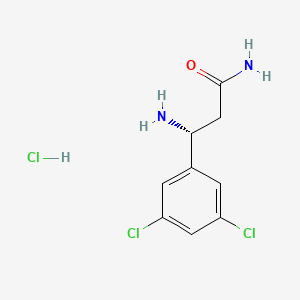

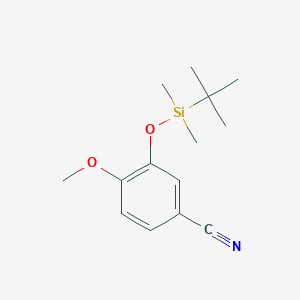
![1-{Bicyclo[1.1.1]pentane-1-sulfonyl}-3-bromobicyclo[1.1.1]pentane](/img/structure/B13468206.png)
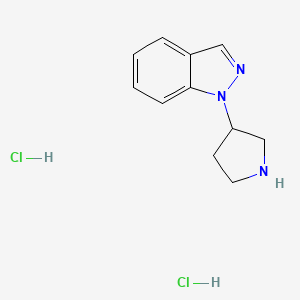

![[4-(Chloromethyl)naphthalen-1-yl]methanol](/img/structure/B13468222.png)
